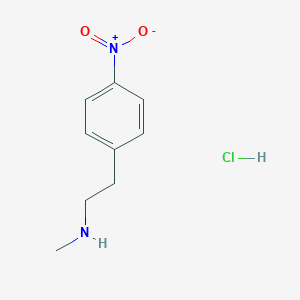

N-Methyl-4-nitrophenethylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-2-(4-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-10-7-6-8-2-4-9(5-3-8)11(12)13;/h2-5,10H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJDSNZOPPZCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584899 | |

| Record name | N-Methyl-2-(4-nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166943-39-1 | |

| Record name | Benzeneethanamine, N-methyl-4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166943-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-(4-nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-4-nitrophenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-methyl-2-(4-nitrophenyl)etnylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-4-nitrophenethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of N-Methyl-4-nitrophenethylamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting data in a clear and structured format to support research and development activities.

Compound Overview

This compound is an organic compound with the chemical formula C₉H₁₃ClN₂O₂ and a molecular weight of 216.66 g/mol .[1] It is recognized for its role as a building block in the preparation of more complex molecules, including small molecule inhibitors of CDC25 phosphatases, which are targets in cancer therapy.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 166943-39-1 | [1] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 216.66 g/mol | [1] |

| Melting Point | 222-227 °C | [2] |

| Boiling Point | 335.8 °C at 760 mmHg | [2] |

| Flash Point | 156.9 °C | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the N-methylation of its precursor, 4-nitrophenethylamine. A well-established and efficient method for this transformation is the Eschweiler-Clarke reaction.[3][4] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent, offering a direct and high-yielding pathway to the desired N-methylated product while avoiding the formation of quaternary ammonium salts.[3]

An alternative approach involves a simplified Eschweiler-Clarke reaction where formaldehyde acts as both the carbon source and the reducing agent in the absence of acidic additives, which can be beneficial for substrates with acid-sensitive functional groups.[5]

Below is a logical workflow for the synthesis based on the Eschweiler-Clarke reaction.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Eschweiler-Clarke Methylation

This protocol is a generalized procedure based on the principles of the Eschweiler-Clarke reaction and should be adapted and optimized for specific laboratory conditions.

Materials:

-

4-Nitrophenethylamine hydrochloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Diethyl ether or other suitable organic solvent

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Preparation of the Free Base:

-

Dissolve 4-nitrophenethylamine hydrochloride in a minimum amount of deionized water.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide with stirring until the pH is basic (pH > 10), leading to the precipitation of the free base, 4-nitrophenethylamine.

-

Extract the free base into an organic solvent such as diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 4-nitrophenethylamine.

-

-

N-Methylation Reaction:

-

To the crude 4-nitrophenethylamine, add an excess of formic acid and formaldehyde.[3] Typically, a molar ratio of at least 2:1 of both formic acid and formaldehyde to the amine is used for exhaustive methylation of a primary amine.[4]

-

Heat the reaction mixture to reflux (typically 80-100 °C) for several hours until the reaction is complete (monitor by TLC or GC-MS).[3] The reaction is driven by the evolution of carbon dioxide.

-

-

Workup and Purification:

-

After cooling, make the reaction mixture basic by the careful addition of a sodium hydroxide solution.

-

Extract the N-methylated product into a suitable organic solvent.

-

Wash the organic extracts with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure. The crude N-methyl-4-nitrophenethylamine may be purified by vacuum distillation or column chromatography.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

-

Slowly add a solution of hydrochloric acid in the same or a compatible solvent with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

-

Characterization of this compound

Due to the lack of publicly available experimental spectra for this compound, the following characterization data is predicted based on the known spectral data of its precursor, 4-nitrophenethylamine hydrochloride, and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (AA'BB' system, two doublets, ~7.5-8.2 ppm), ethyl chain protons (two triplets, ~2.8-3.2 ppm), and a singlet for the N-methyl group (~2.5-2.7 ppm). The presence of the hydrochloride salt will cause a downfield shift of the protons alpha to the nitrogen. |

| ¹³C NMR | Aromatic carbons, including the carbon bearing the nitro group (~147 ppm) and the ipso-carbon (~145 ppm). Aliphatic carbons of the ethyl chain and the N-methyl carbon (~35-55 ppm). |

| FTIR (cm⁻¹) | N-H stretch (for the hydrochloride salt, broad band ~2400-2800 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1520 and ~1345 cm⁻¹), and aromatic C=C stretches (~1600, 1450 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (M⁺) for the free base (N-Methyl-4-nitrophenethylamine, m/z = 180.09). Common fragmentation patterns would include cleavage of the benzylic C-C bond. |

The following diagram illustrates the relationship between the compound's structure and its expected characterization data.

Caption: Relationship between structure and analytical characterization.

Conclusion

References

- 1. This compound | C9H13ClN2O2 | CID 16218354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 166943-39-1,this compound | lookchem [lookchem.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]

An In-depth Technical Guide to CAS No. 166943-39-1 (N-Methyl-4-nitrophenethylamine hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the compound identified by CAS number 166943-39-1. The information is compiled for use in research, chemical synthesis, and drug development contexts.

Chemical Identity and Structure

The compound with CAS number 166943-39-1 is known as N-Methyl-4-nitrophenethylamine hydrochloride.[1][2][3] Its IUPAC name is N-methyl-2-(4-nitrophenyl)ethanamine;hydrochloride.[4] This compound is classified as an organic building block and an amine salt, valued as a key intermediate in the synthesis of various chemical and pharmaceutical compounds.[1]

The structure is characterized by a phenethylamine backbone substituted with a nitro group at the para-position of the phenyl ring and a methyl group on the amine nitrogen. It is supplied as a hydrochloride salt.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 166943-39-1[1][2][3][5] |

| IUPAC Name | N-methyl-2-(4-nitrophenyl)ethanamine;hydrochloride[4] |

| Molecular Formula | C₉H₁₃ClN₂O₂ or C₉H₁₂N₂O₂ · HCl[1][2][3] |

| Molecular Weight | 216.66 g/mol [1][2][3][5] |

| Synonyms | N-Methyl-2-(4-nitrophenyl)ethylamine hydrochloride, N-(4-Nitrophenethyl)-N-methylamine Hydrochloride[1][2][5][6] |

| InChI | 1S/C9H12N2O2.ClH/c1-10-7-6-8-2-4-9(5-3-8)11(12)13;/h2-5,10H,6-7H2,1H3;1H[4][6] |

| InChIKey | VGJDSNZOPPZCTB-UHFFFAOYSA-N[4][7] |

| SMILES | CNCCC1=CC=C(--INVALID-LINK--[O-])C=C1.Cl[2][6] |

Physicochemical Properties

This compound is an off-white to pale yellow crystalline powder.[5] Its physicochemical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 208-227 °C[1][5] |

| Boiling Point | 335.8 °C at 760 mmHg[1] |

| Flash Point | 156.9 °C[1] |

| Solubility | Soluble in DMSO, Methanol, and Water; slightly soluble in Ethyl Acetate[1][5] |

| Storage | Store at room temperature or 2-8°C in a dry, dark, and sealed environment[1][2][5] |

| Vapor Pressure | 8.36E-05 mmHg at 25°C[1] |

Quality and Purity Specifications

Commercially available this compound often meets high purity standards suitable for pharmaceutical intermediate manufacturing.

Table 3: Representative Quality Standards

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98.5%[5] |

| Water Content (Karl Fischer) | ≤1.0%[5] |

| Residual Solvents | <0.5% (ICH Q3C compliant)[5] |

| Heavy Metals | <10 ppm[5] |

Applications in Synthesis

This compound is primarily utilized as a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs).[5] Its key application lies in its role as a reactant for preparing small molecule inhibitors of CDC25 phosphatases.[1][8] These inhibitors are significant in drug development, particularly for targeting cell cycle regulation in cancer research.[1]

The logical workflow for its use in pharmaceutical development is illustrated below.

Caption: Synthetic workflow of CAS 166943-39-1.

The chemical structure, containing reactive amine and nitro functional groups, makes it a suitable building block for constructing more complex molecules.

Caption: Structure-function relationship of CAS 166943-39-1.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound or its specific downstream reactions are not extensively documented in publicly available literature. Manufacturers note the use of advanced synthesis techniques such as continuous flow chemistry for hazardous reactions like nitration and capabilities for high-pressure and high-temperature synthesis, which may be employed in its production.[5]

For its application, such as the synthesis of CDC25 phosphatase inhibitors, researchers would typically develop a custom multi-step synthesis route starting with this intermediate. This would likely involve reactions targeting the amine for amide bond formation or the nitro group for reduction to an aniline, followed by further elaboration.

Safety and Handling

While comprehensive hazard data is limited, this compound should be handled with standard laboratory precautions. It is classified as an irritant.[4]

-

Personal Protective Equipment (PPE): Use of eye shields, gloves, and a type N95 dust mask is recommended.

-

Handling: Avoid creating dust. Moisture-sensitive material; maintain an inert atmosphere during transfer if necessary.[5]

-

Storage Class: Combustible Solid (Storage Class 11).[9]

-

Safety Statements: S22 (Do not breathe dust), S24/25 (Avoid contact with skin and eyes).[1]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.

References

- 1. Cas 166943-39-1,this compound | lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H13ClN2O2 | CID 16218354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride [lgcstandards.com]

- 7. 166943-39-1[N-Methyl-2-(4-nitrophenyl)ethanamine hydrochloride]- Acmec Biochemical [acmec.com.cn]

- 8. This compound | 166943-39-1 [chemicalbook.com]

- 9. N-メチル-4-ニトロフェネチルアミン 塩酸塩 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

N-Methyl-4-nitrophenethylamine Hydrochloride: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-Methyl-4-nitrophenethylamine hydrochloride (CAS RN: 166943-39-1), a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this compound's physicochemical properties for its effective use in research and manufacturing.

Core Physicochemical Properties

This compound is an organic compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.66 g/mol .[1] It is recognized for its role as a reactant in the preparation of small molecule CDC25 phosphatase inhibitors, which are significant in the development of targeted cancer therapies.[2][3]

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, qualitative data from available chemical literature indicates its solubility in polar organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

This table will be updated as more quantitative data becomes available.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended. This method is considered reliable for determining the equilibrium solubility of a compound.

Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, etc.)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Shaking incubator or orbital shaker capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, based on the concentration determined by HPLC and the dilution factor used.

-

Application in Drug Development: Synthesis of CDC25 Phosphatase Inhibitors

This compound serves as a crucial building block in the synthesis of CDC25 phosphatase inhibitors.[2][3] These inhibitors are a class of compounds that target the CDC25 phosphatases, enzymes that play a key role in cell cycle progression. Overexpression of CDC25 phosphatases is observed in various cancers, making them an attractive target for anticancer drug development.

Below is a generalized workflow illustrating the role of this compound in the synthesis of a potential CDC25 phosphatase inhibitor.

Caption: Synthetic workflow for a CDC25 phosphatase inhibitor.

This diagram illustrates a potential synthetic route where this compound is first coupled with another molecule. Subsequent chemical transformations, such as the reduction of the nitro group and possible further modifications, lead to the final active pharmaceutical ingredient.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated, its qualitative solubility in polar organic solvents like DMSO and methanol is established. The provided experimental protocol offers a standardized approach for researchers to determine precise solubility values in various solvents, which is critical for its application in the synthesis of pharmaceutical compounds, notably CDC25 phosphatase inhibitors. Further research into the solubility and other physicochemical properties of this compound will be beneficial for its continued use in drug discovery and development.

References

An In-Depth Technical Guide to the Potential Research Applications of N-Methyl-4-nitrophenethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-nitrophenethylamine hydrochloride is a chemical intermediate with significant potential in the field of drug discovery and development. Its primary application lies in its use as a precursor for the synthesis of small molecule inhibitors targeting cell division cycle 25 (CDC25) phosphatases, a family of enzymes implicated in various forms of cancer. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential research applications of this compound, with a focus on its role in the development of novel anti-cancer therapeutics. Detailed experimental protocols, data presentation, and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research in this promising area.

Introduction

This compound is an organic compound that has garnered interest within the medicinal chemistry community as a versatile building block for the synthesis of biologically active molecules.[1] While the compound itself has not been extensively studied for direct pharmacological activity, its utility as a reactant in the preparation of targeted therapeutics is noteworthy. Specifically, it serves as a key starting material for the synthesis of small molecule inhibitors of CDC25 phosphatases.[1][2]

The CDC25 family of dual-specificity phosphatases (CDC25A, CDC25B, and CDC25C) are crucial regulators of the cell cycle. They function by dephosphorylating and activating cyclin-dependent kinases (CDKs), thereby promoting cell cycle progression.[3] Overexpression of CDC25 phosphatases has been observed in a wide range of human cancers, making them attractive targets for the development of novel anti-cancer agents.[4][5][6][7] Inhibition of CDC25 phosphatases can lead to cell cycle arrest and apoptosis in cancer cells.

This guide will delve into the technical aspects of utilizing this compound in a research setting, providing the necessary information for its synthesis, characterization, and application in the generation of potential therapeutic agents.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for proper handling, storage, and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 216.66 g/mol | [1][8] |

| CAS Number | 166943-39-1 | [1] |

| Melting Point | 222-227 °C | [1] |

| Boiling Point | 335.8 °C at 760 mmHg | [1] |

| Flash Point | 156.9 °C | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Appearance | Not specified | |

| Vapor Pressure | 8.36E-05 mmHg at 25°C | [1] |

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Statement | Reference |

| May cause an allergic skin reaction (H317) | Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention. Wash contaminated clothing before reuse. Dispose of contents/container to an approved waste disposal plant. | [8] |

Potential Research Application: Synthesis of CDC25 Phosphatase Inhibitors

The primary documented research application of this compound is as a synthetic intermediate for the preparation of CDC25 phosphatase inhibitors.[1][2] The general strategy involves the chemical modification of the this compound backbone to generate compounds with the desired inhibitory activity. A plausible synthetic route involves the reduction of the nitro group to an amine, followed by the formation of a urea or amide linkage with a suitable aromatic or heterocyclic moiety.

Proposed Synthetic Scheme

A representative, though not explicitly cited, synthetic pathway to generate a library of potential CDC25 inhibitors from this compound is outlined below. This scheme is based on common organic synthesis methodologies for the preparation of N,N'-disubstituted ureas, a class of compounds known to exhibit CDC25 inhibitory activity.

Caption: Proposed synthesis of a CDC25 inhibitor.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key transformations in the proposed synthetic scheme.

Protocol 1: Reduction of the Nitro Group to an Amine

-

Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated Hydrochloric acid (HCl), Ethanol, Sodium hydroxide (NaOH), Ethyl acetate, Magnesium sulfate (MgSO₄).

-

Procedure: a. Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask. b. Add Tin(II) chloride dihydrate (5 equivalents) to the solution. c. Slowly add concentrated hydrochloric acid and heat the reaction mixture to reflux for 3-4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium hydroxide until the pH is basic. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Methyl-4-aminophenethylamine. h. Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of N-Aryl-N'-(4-(methylamino)phenethyl)urea

-

Materials: N-Methyl-4-aminophenethylamine, a substituted Aryl isocyanate, dry Dichloromethane (DCM), Triethylamine (TEA).

-

Procedure: a. Dissolve N-Methyl-4-aminophenethylamine (1 equivalent) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add triethylamine (1.2 equivalents) to the solution. c. Slowly add the substituted aryl isocyanate (1.1 equivalents) dropwise at 0 °C. d. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by TLC. f. Upon completion, wash the reaction mixture with water and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by recrystallization or column chromatography to yield the desired N-Aryl-N'-(4-(methylamino)phenethyl)urea.

Biological Context: The CDC25 Phosphatase Signaling Pathway

Understanding the biological context in which the synthesized inhibitors will be tested is crucial. The CDC25 phosphatases are key positive regulators of the cell cycle.

Caption: CDC25 phosphatases in cell cycle regulation.

Experimental Workflow for Inhibitor Screening

Once a library of compounds has been synthesized from this compound, a systematic workflow is required to evaluate their potential as CDC25 inhibitors.

Caption: Workflow for CDC25 inhibitor screening.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of potential anti-cancer agents, specifically inhibitors of CDC25 phosphatases. This guide has provided a comprehensive overview of its properties, a plausible synthetic route for its utilization, and the biological rationale for targeting the CDC25 family of enzymes. The detailed protocols and workflow diagrams are intended to serve as a practical resource for researchers in the field of drug discovery. Further investigation into the synthesis and biological evaluation of novel compounds derived from this compound is warranted and holds promise for the development of new cancer therapies.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 166943-39-1 [chemicalbook.com]

- 3. Cdc25 - Wikipedia [en.wikipedia.org]

- 4. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo roles of CDC25 phosphatases: Biological insight into the anti-cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Naphthylphenylketone and Naphthylphenylamine Derivatives as Cell Division Cycle 25B (CDC25B) Phosphatase Inhibitors: Design, Synthesis, Inhibition Mechanism, and in Vitro Efficacy against Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.cnr.it [iris.cnr.it]

- 8. This compound | C9H13ClN2O2 | CID 16218354 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of N-Methyl-4-nitrophenethylamine Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-4-nitrophenethylamine hydrochloride has emerged as a pivotal chemical intermediate in the landscape of contemporary drug discovery and development. Its unique structural features, comprising a nitrophenethylamine backbone with a secondary amine, render it a versatile building block for the synthesis of a diverse array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its instrumental role in the development of targeted therapeutics, including inhibitors of the cell division cycle 25 (CDC25) phosphatases and the antiarrhythmic agent, Dofetilide.

Chemical and Physical Properties

This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its chemical and physical properties are summarized in the table below, providing essential data for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 166943-39-1 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ · HCl | |

| Molecular Weight | 216.66 g/mol | [2] |

| Appearance | Data not available | [1] |

| Melting Point | 222-227 °C | [1] |

| Boiling Point | 335.8 °C at 760 mmHg | [1] |

| Flash Point | 156.9 °C | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Synthesis of this compound

A robust and scalable synthesis of this compound has been developed, primarily driven by its importance as a key intermediate in the manufacturing of the pharmaceutical agent Dofetilide. The synthetic route typically involves a multi-step process, which is detailed in the experimental protocol below.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established synthesis of this compound as a key intermediate for Dofetilide.

Step 1: Protection of 2-(4-Nitrophenyl)ethanamine

-

To a mixture of 2-(4-Nitrophenyl)ethanamine hydrochloride and a suitable solvent (e.g., toluene), add a base such as triethylamine at room temperature (25-30°C).

-

Stir the mixture to ensure homogeneity.

-

Cool the reaction mixture to 5-10°C.

-

Slowly add a protecting group reagent, such as p-toluenesulfonyl chloride, in portions while maintaining the temperature.

-

After the addition is complete, continue stirring and allow the reaction to proceed to completion.

-

Upon completion, the protected intermediate, 4-Methyl-N-(4-nitrophenethyl)benzenesulfonamide, can be isolated by filtration and washing.

Step 2: N-Methylation

-

To a mixture of the protected intermediate from Step 1 and a suitable solvent (e.g., ethyl acetate), add a base such as potassium carbonate at room temperature (25-30°C).

-

Stir the mixture.

-

Slowly add a methylating agent, such as dimethyl sulfate, to the reaction mixture at room temperature.

-

Heat the reaction mixture to 45-50°C and stir until the reaction is complete.

-

The N-methylated product, N,4-Dimethyl-N-(4-nitrophenethyl)benzenesulfonamide, can be isolated after an appropriate work-up procedure.

Step 3: Deprotection to Yield this compound

-

To pre-cooled aqueous sulfuric acid (0-5°C), add the N-methylated intermediate from Step 2.

-

Heat the reaction mixture to 105-110°C and stir to effect deprotection.

-

Cool the reaction mixture to 0-5°C and add water.

-

Basify the mixture with an aqueous sodium hydroxide solution at 0-5°C, then allow it to warm to room temperature.

-

The free base, N-methyl-2-(4-nitrophenyl)ethanamine, can be extracted and subsequently treated with a solution of HCl in a suitable solvent (e.g., ethyl acetate) to precipitate the desired product, N-methyl-2-(4-nitrophenyl)ethanamine hydrochloride.

-

The final product can be isolated by filtration, washed, and dried.

Applications in Drug Discovery

The utility of this compound as a chemical intermediate is underscored by its application in the synthesis of molecules targeting critical biological pathways.

Intermediate in the Synthesis of Dofetilide

This compound is a crucial building block in the synthesis of Dofetilide, a class III antiarrhythmic agent used to treat and prevent certain types of serious irregular heartbeats. The synthesis involves the reaction of the secondary amine of N-Methyl-4-nitrophenethylamine with another key intermediate to construct the final drug molecule.

Caption: Synthesis pathway of this compound and its use in Dofetilide synthesis.

Precursor for CDC25 Phosphatase Inhibitors

This compound is a valuable reactant in the preparation of small molecule inhibitors of CDC25 phosphatases.[1][3] These enzymes are key regulators of the cell cycle, and their overexpression is linked to various cancers, making them a promising target for anticancer drug development. The phenethylamine moiety can be incorporated into various scaffolds to generate potent and selective CDC25 inhibitors.

The general workflow for utilizing this intermediate in the discovery of CDC25 inhibitors often involves the following conceptual steps:

Caption: Conceptual workflow for the discovery of CDC25 phosphatase inhibitors.

The core reaction in the synthesis of many CDC25 inhibitors involves the nucleophilic addition of the secondary amine of N-Methyl-4-nitrophenethylamine to an electrophilic center on a scaffold, often a quinone or a related structure. The nitro group can then be further modified, for instance, by reduction to an amine, to explore the structure-activity relationship.

The CDC25 Phosphatase Signaling Pathway

CDC25 phosphatases (A, B, and C) are dual-specificity phosphatases that dephosphorylate and activate cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting CDC25 phosphatases, the cell cycle can be arrested, leading to the inhibition of cancer cell proliferation.

References

Spectroscopic and Physicochemical Profile of N-Methyl-4-nitrophenethylamine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for N-Methyl-4-nitrophenethylamine hydrochloride. Due to the limited availability of experimentally-derived spectroscopic data for this specific compound in public databases, this guide leverages data from its close structural analog, 4-nitrophenethylamine hydrochloride, to predict and contextualize its spectral characteristics. All predicted data is based on established principles of spectroscopic interpretation and comparison with known compounds.

Physicochemical Properties

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClN₂O₂ | PubChem |

| Molecular Weight | 216.66 g/mol | PubChem[2] |

| CAS Number | 166943-39-1 | PubChem[2] |

| Melting Point | 222-227 °C | LookChem[1] |

| Solubility | Soluble in DMSO and Methanol | LookChem[1] |

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound. Where experimental data is not available, data from the closely related compound 4-nitrophenethylamine hydrochloride is provided for reference, with annotations to indicate predicted shifts for the N-methylated target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for identifying the hydrogen environments in the molecule. The expected chemical shifts for this compound are detailed below, with reference data from its non-methylated analog.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Reference ¹H NMR Data (4-nitrophenethylamine HCl in d₆-DMSO) |

| ~8.18 | Doublet | 2H | Aromatic (ortho to NO₂) | 8.18 (d, J=8.4 Hz) |

| ~7.56 | Doublet | 2H | Aromatic (meta to NO₂) | 7.56 (d, J=8.4 Hz) |

| ~3.2-3.4 | Triplet | 2H | -CH₂-N | 3.07 (br s) |

| ~3.0-3.2 | Triplet | 2H | Ar-CH₂- | 3.07 (br s) |

| ~2.6-2.8 | Singlet | 3H | N-CH₃ | Not Applicable |

| ~9.0-9.5 | Broad Singlet | 2H | NH₂⁺ | 8.17-8.19 (embedded peaks for NH₃⁺) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~147 | Aromatic C-NO₂ |

| ~145 | Aromatic C-CH₂ |

| ~130 | Aromatic CH (ortho to NO₂) |

| ~124 | Aromatic CH (meta to NO₂) |

| ~52 | -CH₂-N |

| ~34 | N-CH₃ |

| ~33 | Ar-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment | Reference IR Data (4-nitrophenethylamine HCl, KBr pellet) |

| ~3000-2700 | Broad, Strong | N-H stretch (secondary ammonium salt) | 2956, 2911 |

| ~1598, 1490 | Medium-Strong | Aromatic C=C stretch | 1608, 1598 |

| ~1520 | Strong | Asymmetric NO₂ stretch | 1524 |

| ~1345 | Strong | Symmetric NO₂ stretch | 1345 |

| ~850 | Strong | C-H out-of-plane bend (para-disubstituted benzene) | 856 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z (Predicted) | Interpretation |

| 180 | [M]⁺, Molecular ion of the free base |

| 134 | [M - NO₂]⁺ |

| 44 | [CH₂=NHCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a larger number of scans is typically required (e.g., 1024 or more).

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate a potential synthetic workflow for this compound and a general workflow for its spectroscopic analysis.

References

An In-depth Technical Guide to N-Methyl-4-nitrophenethylamine hydrochloride: Safety, Handling, and Material Safety Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Material Safety Data Sheet (MSDS) provided by a certified supplier. The toxicological and ecological properties of N-Methyl-4-nitrophenethylamine hydrochloride have not been fully investigated. All laboratory work should be conducted by trained professionals in a well-equipped and ventilated facility, adhering to all applicable safety regulations.

Introduction

This compound is a chemical compound used as an intermediate in the synthesis of various pharmaceutical and research chemicals.[1] Its molecular structure features a nitrophenyl group attached to an N-methylated ethylamine chain, with the amine functional group protonated as a hydrochloride salt. This guide provides a consolidated overview of its known safety, handling, and material safety data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | N-Methyl-2-(4-nitrophenyl)ethylamine hydrochloride, Benzeneethanamine, N-methyl-4-nitro-, hydrochloride (1:1) | [2] |

| CAS Number | 166943-39-1 | |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [2] |

| Molecular Weight | 216.66 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 222-227 °C | [1] |

| Boiling Point | 335.8 °C at 760 mmHg | [1] |

| Flash Point | 156.9 °C | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

Safety and Hazard Information

The primary known hazard associated with this compound is its potential to cause skin sensitization.[2]

GHS Classification

| Hazard Class | Hazard Category | Hazard Statement | Pictogram |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

Source: European Chemicals Agency (ECHA) C&L Inventory[2]

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P272 | Contaminated work clothing should not be allowed out of the workplace. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: PubChem[2]

Toxicological and Ecological Data

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid the formation of dust and aerosols.[4]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not eat, drink, or smoke when handling this substance.

-

Wash hands thoroughly after handling.[6]

Storage

-

Keep the container tightly closed.[6]

-

Store in a dry, cool, and well-ventilated place.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

Personal Protective Equipment (PPE)

| PPE Category | Recommendation |

| Eye/Face Protection | Chemical safety goggles or glasses. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |

| Respiratory Protection | NIOSH-approved N95 dust mask or higher for handling powders. |

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.[4]

-

Environmental Precautions: Prevent the substance from entering drains and waterways.[4]

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service for proper disposal.

Experimental Protocols

Disclaimer: This is a representative procedure and has not been specifically validated for the synthesis of this compound. Appropriate modifications and safety precautions are necessary.

Generalized Synthesis of a Substituted Phenethylamine Hydrochloride

This procedure outlines the nitration of a phenethylamine precursor followed by hydrochloride salt formation.

Materials:

-

Phenethylamine precursor

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide solution

-

Diethyl ether

-

Hydrochloric acid (1M solution)

-

Ice bath

-

Standard laboratory glassware and equipment

Procedure:

-

In a flask equipped with a stirrer and placed in an ice bath, slowly add the phenethylamine precursor to a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the reaction temperature at 0°C and stir until the reaction is complete (monitor by TLC).

-

Slowly pour the reaction mixture into a beaker of ice water.

-

Neutralize the solution by the slow addition of a sodium hydroxide solution until the pH is approximately 10.

-

Extract the aqueous solution with diethyl ether.

-

Wash the combined organic extracts with a 1M hydrochloric acid solution.

-

Separate the aqueous layer and remove the water under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent to obtain the purified 4-nitrophenethylamine hydrochloride.[7]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Laboratory Handling Workflow

Caption: A generalized workflow for handling chemical reagents in a laboratory setting.

Generalized Synthesis Workflow

Caption: A generalized workflow for the synthesis of a substituted phenethylamine hydrochloride.

References

- 1. Cas 166943-39-1,this compound | lookchem [lookchem.com]

- 2. This compound | C9H13ClN2O2 | CID 16218354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. capotchem.com [capotchem.com]

- 5. fishersci.com [fishersci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Methyl-4-nitrophenethylamine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-nitrophenethylamine hydrochloride is a substituted phenethylamine derivative recognized primarily for its role as a key intermediate in the synthesis of pharmacologically active compounds, most notably small molecule inhibitors of Cell Division Cycle 25 (CDC25) phosphatases. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its chemical and physical properties, a detailed plausible synthesis protocol, and its established application in the development of potential cancer therapeutics. While the direct biological activity and a detailed historical account of its discovery remain largely undocumented in publicly accessible literature, this guide consolidates the existing knowledge to support further research and development efforts.

Introduction

Substituted phenethylamines represent a broad class of compounds with diverse pharmacological activities. This compound, a member of this class, has emerged as a valuable building block in medicinal chemistry. Its significance is intrinsically linked to the development of inhibitors targeting the CDC25 family of dual-specificity protein phosphatases (CDC25A, CDC25B, and CDC25C). These enzymes are critical regulators of the cell cycle, and their overexpression is implicated in various human cancers, making them attractive targets for anticancer drug design.[1][2] Derivatives of this compound have shown promise as CDC25 phosphatase inhibitors, underscoring the importance of understanding the synthesis and properties of this precursor molecule.[3]

This guide aims to provide a detailed technical resource for researchers, summarizing the known properties of this compound, proposing a detailed experimental protocol for its synthesis based on established chemical transformations, and contextualizing its application within the broader field of drug discovery.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 166943-39-1 | [3] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [3] |

| Molecular Weight | 216.66 g/mol | [3] |

| Melting Point | 222-227 °C | [3] |

| Appearance | Off-white to pale yellow crystalline powder | [4] |

| Solubility | Soluble in DMSO and Methanol | [3] |

Experimental Protocols: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible and efficient synthesis can be proposed based on well-established organic chemistry reactions, particularly the reductive amination of a corresponding aldehyde or the N-alkylation of 4-nitrophenethylamine. The following protocol outlines a reductive amination approach.

3.1. Proposed Synthesis via Reductive Amination

This proposed method involves the reaction of 4-nitrophenylacetaldehyde with methylamine to form an intermediate imine, which is subsequently reduced to the desired N-methyl-4-nitrophenethylamine. The final step involves the formation of the hydrochloride salt.

Materials:

-

4-nitrophenylacetaldehyde

-

Methylamine (solution in THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diatomaceous earth (Celite®)

Procedure:

-

Imine Formation and Reduction:

-

To a solution of 4-nitrophenylacetaldehyde (1 equivalent) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane, add a solution of methylamine (1.1-1.5 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

To this mixture, add a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-methyl-4-nitrophenethylamine free base.

-

If necessary, the crude product can be purified by column chromatography on silica gel.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ethanol or diethyl ether with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

3.2. Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity:

-

¹H NMR and ¹³C NMR: To confirm the molecular structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point Analysis: To compare with the literature value.

-

Purity Assessment: By High-Performance Liquid Chromatography (HPLC).

Discovery and History

The initial discovery and detailed historical development of this compound are not well-documented in publicly available scientific literature. It is likely that the compound was first synthesized and characterized in the context of industrial or pharmaceutical research focused on creating libraries of substituted phenethylamines for screening purposes. Its emergence in the literature is primarily as a commercially available starting material or intermediate for the synthesis of more complex molecules, particularly those targeting CDC25 phosphatases. The lack of a clear "discovery" narrative suggests its development was likely driven by its utility as a synthetic building block rather than being the primary subject of foundational research.

Role in Drug Discovery and Biological Context

The principal application of this compound in drug discovery is as a precursor for the synthesis of CDC25 phosphatase inhibitors.[3] The CDC25 phosphatases are key regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs).[1] Overexpression of CDC25s is a hallmark of many cancers, leading to uncontrolled cell proliferation.[2] Therefore, inhibiting CDC25 activity is a promising strategy for cancer therapy.

While this compound itself is not reported to be a direct inhibitor of CDC25, its structural motif is incorporated into more complex molecules that exhibit this activity. The phenethylamine backbone provides a scaffold that can be further elaborated to optimize binding to the active site of the CDC25 enzymes.

Visualizations

6.1. Proposed Synthetic Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound via reductive amination.

Caption: Proposed synthetic workflow for this compound.

6.2. CDC25 Phosphatase Signaling Pathway

The diagram below depicts the general role of CDC25 phosphatases in cell cycle progression, which is the target pathway for derivatives of this compound.

Caption: Role of CDC25 phosphatases in cell cycle progression.

Conclusion

References

- 1. Inhibition mechanism of naphthylphenylamine derivatives acting on the CDC25B dual phosphatase and analysis of the molecular processes involved in the high cytotoxicity exerted by one selected derivative in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methylphenethylamine | High Purity Research Chemical [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Discovery of Novel Naphthylphenylketone and Naphthylphenylamine Derivatives as Cell Division Cycle 25B (CDC25B) Phosphatase Inhibitors: Design, Synthesis, Inhibition Mechanism, and in Vitro Efficacy against Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of N-Methyl-4-nitrophenethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-Methyl-4-nitrophenethylamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are based on established analytical practices for related phenethylamine compounds and serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a precise and widely used technique for determining the purity and concentration of this compound. Commercial suppliers often use HPLC to confirm the purity of their material, typically reporting it as ≥99.0%[1][2]. The following protocol outlines a reverse-phase HPLC method suitable for this purpose.

Experimental Protocol: Reverse-Phase HPLC

Objective: To determine the purity and concentration of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Degas both mobile phases prior to use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Prepare a sample solution of this compound at a concentration within the calibration range using the same diluent as the standards.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A gradient can be optimized, for example:

-

Start with 95% A and 5% B

-

Linearly increase to 95% B over 15 minutes

-

Hold at 95% B for 5 minutes

-

Return to initial conditions and equilibrate for 5 minutes

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: Based on the UV absorbance of the nitro-aromatic chromophore, a wavelength between 254 nm and 280 nm is recommended. The optimal wavelength should be determined by scanning the UV spectrum of the analyte.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

-

Determine the concentration of the sample by interpolating its peak area from the calibration curve.

-

Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

-

Data Presentation: HPLC Method Performance (Exemplary)

| Parameter | Expected Performance |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Workflow: HPLC Analysis

References

Application Note: HPLC Method Development for N-Methyl-4-nitrophenethylamine Hydrochloride Analysis

Abstract

This application note provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Methyl-4-nitrophenethylamine hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceuticals, including small molecule CDC25 phosphatase inhibitors[1]. The described method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical technique for purity assessment and quality control. The protocol details the initial chromatographic conditions, system suitability testing, and a full validation strategy according to ICH guidelines.

Introduction

This compound (MW: 216.66 g/mol , Formula: C9H13ClN2O2) is a critical building block in pharmaceutical synthesis[1]. Its purity is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. This document outlines a systematic approach to developing a stability-indicating HPLC method, ensuring accurate and precise quantification.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for method development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H13ClN2O2 | [1] |

| Molecular Weight | 216.66 g/mol | [1][2][3][4] |

| Melting Point | 222-227 °C | [1] |

| Solubility | Soluble in DMSO and Methanol. | [1] |

| Appearance | Crystalline Powder | - |

While the pKa has not been explicitly found in the literature, the presence of a secondary amine suggests it will be basic. The hydrochloride salt form indicates that the compound will be ionized at lower pH values, which is advantageous for reversed-phase chromatography.

HPLC Method Development

Initial Chromatographic Conditions

Based on a method for the closely related compound 4-nitrophenethylamine hydrochloride, the following initial conditions are proposed[5][6]. The nitro group on the phenyl ring provides a strong chromophore for UV detection. A wavelength of 280 nm is selected as a starting point, which is a common wavelength for aromatic compounds with nitro groups[5][6].

Table 2: Initial HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Potassium Phosphate Monobasic, pH adjusted to 2.5 with Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 85% B (Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

| Run Time | 10 minutes |

Sample and Standard Preparation

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

-

Sample Solution (100 µg/mL): Prepare the sample solution using the same procedure as the standard solution.

Experimental Protocols

System Suitability Testing (SST)

Before proceeding with method validation, the suitability of the chromatographic system must be established. This is achieved by injecting the standard solution five times and evaluating the parameters listed in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

Method Validation Protocol

The developed method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

4.2.1. Specificity: The specificity of the method should be evaluated by analyzing a placebo (a mixture of all excipients without the analyte) and by performing forced degradation studies. The analyte peak should be free from interference from any degradation products or placebo components. Forced degradation conditions should include:

-

Acidic hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Basic hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal degradation: 105 °C for 24 hours.

-

Photolytic degradation: UV light (254 nm) for 24 hours.

4.2.2. Linearity: The linearity of the method should be determined by analyzing a series of at least five concentrations of the standard solution over the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be calculated.

Table 4: Linearity Data

| Concentration (µg/mL) | Peak Area (n=3) |

| 50 | |

| 75 | |

| 100 | |

| 125 | |

| 150 | |

| Correlation Coefficient (r²) | ≥ 0.999 |

4.2.3. Range: The range of the method is the interval between the upper and lower concentration levels that have been demonstrated to have a suitable level of precision, accuracy, and linearity. Based on the linearity study, the range should be established.

4.2.4. Accuracy: The accuracy of the method should be determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The analysis should be performed in triplicate at each level.

Table 5: Accuracy Data

| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80 | 80 | ||

| 100 | 100 | ||

| 120 | 120 | ||

| Mean % Recovery | 98.0 - 102.0% |

4.2.5. Precision: Precision should be assessed at two levels: repeatability and intermediate precision.

-

Repeatability (Intra-day precision): Six replicate injections of the 100% standard solution (100 µg/mL) should be performed on the same day by the same analyst.

-

Intermediate Precision (Inter-day precision): The repeatability study should be repeated on a different day by a different analyst using a different instrument.

Table 6: Precision Data

| Precision Level | Parameter | Acceptance Criteria |

| Repeatability | RSD of Peak Area for 6 replicates | ≤ 2.0% |

| Intermediate Precision | RSD of Peak Area between two days/analysts/instruments | ≤ 2.0% |

4.2.6. Robustness: The robustness of the method should be evaluated by deliberately varying key method parameters and observing the effect on the results. The parameters to be varied include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase pH (± 0.1 units)

-

Mobile phase composition (± 2% organic)

The system suitability parameters should be checked for each condition.

Visualizations

References

Application Note: N-Methylation of 4-Nitrophenethylamine Hydrochloride via Eschweiler-Clarke Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive experimental protocol for the N-methylation of 4-nitrophenethylamine hydrochloride to yield N,N-dimethyl-4-nitrophenethylamine hydrochloride. The described method utilizes the Eschweiler-Clarke reaction, a classic and efficient procedure for the methylation of primary amines using formic acid and formaldehyde. This reductive amination technique is advantageous as it typically prevents the formation of quaternary ammonium salts. This document outlines the necessary reagents, detailed step-by-step methodology, purification procedures, and analytical characterization of the final product.

Introduction

N-methylated phenethylamines are an important class of compounds in medicinal chemistry and drug development, often exhibiting modified pharmacological profiles compared to their primary amine counterparts. The introduction of methyl groups on the nitrogen atom can influence a molecule's basicity, lipophilicity, and ability to cross the blood-brain barrier, thereby altering its pharmacokinetic and pharmacodynamic properties. The Eschweiler-Clarke reaction is a well-established and reliable one-pot method for the exhaustive methylation of primary and secondary amines.[1][2][3][4][5][6] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid, with the liberation of carbon dioxide driving the reaction to completion.[7] This method is particularly suitable for the N-methylation of 4-nitrophenethylamine hydrochloride due to its acidic reaction conditions, which are compatible with the hydrochloride salt of the starting material.

Experimental Protocol

Materials and Equipment

Reagents:

-

4-Nitrophenethylamine hydrochloride (≥98% purity)

-

Formic acid (88-91%)

-

Formaldehyde solution (37 wt. % in H₂O)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Methanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel, etc.)

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Melting point apparatus

-

Analytical balance

-

pH meter or pH paper

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard analytical instrumentation (FTIR, NMR, GC-MS)

Procedure

1. Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenethylamine hydrochloride (1.0 eq.).

-

To the flask, add formic acid (excess, e.g., 5-10 eq.).

-

Stir the mixture at room temperature until the solid is fully dissolved.

-

Add formaldehyde solution (excess, e.g., 3-5 eq.) to the reaction mixture.

2. Reaction Execution:

-

Heat the reaction mixture to 80-100°C using a heating mantle.[7][8]

-

Maintain the temperature and continue stirring for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and methanol. The product, being more substituted, should have a higher Rf value than the starting material.

3. Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Slowly and carefully neutralize the excess formic acid by the dropwise addition of a concentrated sodium hydroxide solution while cooling the flask in an ice bath. Adjust the pH to >11.

-

Transfer the basic aqueous mixture to a separatory funnel.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude N,N-dimethyl-4-nitrophenethylamine as a free base.

4. Purification and Salt Formation:

-

The crude product can be purified by column chromatography on silica gel if necessary.

-